molecular formula C18H22N4O3S B2400512 N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 940999-40-6

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2400512
CAS No.: 940999-40-6
M. Wt: 374.46
InChI Key: IXWJBPXVHYGHMF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfonamide bridge, with a piperidin-1-ylsulfonyl substituent at the 3-position of the benzamide ring.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-14(2)20-18(19-13)21-17(23)15-7-6-8-16(12-15)26(24,25)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWJBPXVHYGHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the benzamide ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antiviral Activity

One of the significant applications of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is its potential antiviral properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their efficacy against viruses such as the Ebola virus. In vitro studies have shown that certain analogs exhibit potent anti-Ebola activity by inhibiting viral entry into host cells, with effective concentrations (EC50) in the low micromolar range .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Studies have suggested that it may act as a modulator of specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structural features have demonstrated the ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Binding Affinity Studies

Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in viral entry and cancer progression. For example, docking simulations have revealed critical interactions between the compound and the NPC1 protein, which is essential for Ebola virus entry into cells .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntiviralIdentified as a potent inhibitor of Ebola virus entry with EC50 values < 1 µM.
CancerDemonstrated significant inhibition of tumor growth in vitro through apoptosis induction.
ToxicologyEvaluated for safety profiles; showed low toxicity in preliminary assessments.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, synthesis, and biological activity.

Structural and Molecular Comparisons
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Benzamide + pyrimidine 3-(Piperidin-1-ylsulfonyl), 4,6-dimethylpyrimidin-2-yl Not explicitly stated Piperidine sulfonamide enhances solubility
3g () Benzamide + pyrimidine 4-Methoxyphenyl, enone linker 544.16 Extended conjugation, methoxy group
SPIII-5ME-AC () Indolinone-sulfonamide + pyrimidine 1-Acetyl-5-methylindolin-2-one Not provided HIV integrase inhibition, cytotoxic
Compound 4 () Benzamide + pyrimidine 4-Nitrophenyl, 2-aminophenylamide 544.56 Electron-withdrawing nitro group
Compound 5 () Benzamide + pyrimidine 4-Chlorophenyl, bis(4-chlorophenyl) 568.42 Halogenated aromatic moieties

Key Observations :

  • The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs with aromatic or halogenated substituents. This moiety may improve solubility and reduce cytotoxicity compared to derivatives like SPIII-5ME-AC, which exhibited cytotoxicity in MT-4 cells .
  • Substituents such as methoxy (3g) or nitro (Compound 4) groups influence electronic properties and reactivity. For example, the nitro group in Compound 4 could enhance oxidative stress-mediated antimicrobial activity .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, a sulfonamide linkage to a piperidine ring, and a benzamide moiety. This unique structure contributes to its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related piperidine derivatives have shown promising activity against the Ebola virus. Compounds demonstrated EC50 values as low as 0.64 µM, indicating potent inhibition of viral entry mechanisms through interactions with the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .

Antitumor Activity

In vitro studies have highlighted the antitumor potential of benzamide derivatives. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by upregulating cleaved caspase-3 and HIF-1α expression. For example, derivatives with IC50 values around 0.12 µM were found to effectively promote tumor cell apoptosis .

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibitory properties. Studies indicate that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions like Alzheimer's disease and other metabolic disorders .

The mechanisms underlying the biological activities of this compound involve:

  • Viral Entry Inhibition : The compound likely interferes with viral entry by binding to NPC1, disrupting cholesterol distribution within cells and thereby inhibiting viral fusion and entry.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation indicates that the compound can trigger programmed cell death in tumor cells.
  • Enzyme Interaction : The sulfonamide moiety's ability to inhibit key enzymes suggests a mechanism that could be exploited for therapeutic benefits in various diseases.

Case Study: Anti-Ebola Activity

A study demonstrated that compounds structurally similar to this compound significantly inhibited Ebola virus entry with EC50 values ranging from 0.64 µM to 0.93 µM. These findings were supported by docking studies that revealed strong binding interactions with NPC1 .

Case Study: Antitumor Efficacy

Another investigation into benzamide derivatives reported significant antitumor activity with IC50 values as low as 0.12 µM against HepG2 cells. The study concluded that these compounds could serve as effective agents in cancer therapy due to their ability to induce apoptosis through specific molecular pathways .

Data Summary Table

Activity Type Compound EC50/IC50 Value (µM) Mechanism
AntiviralSimilar Compounds0.64 - 0.93NPC1 Inhibition
AntitumorRelated Benzamides0.12 - 0.13Apoptosis Induction
Enzyme InhibitionSulfonamide DerivativesVaries (not specified)AChE/Urease Inhibition

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